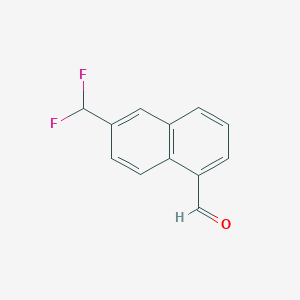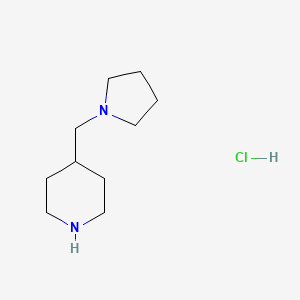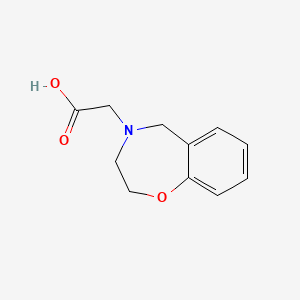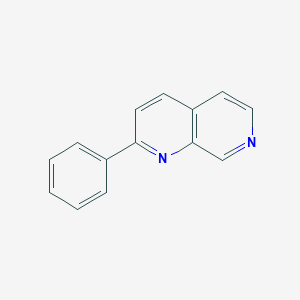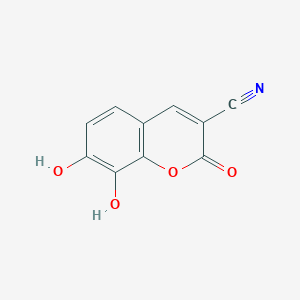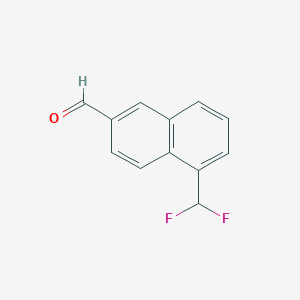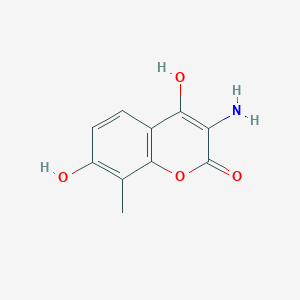![molecular formula C9H22OSi2 B11897981 Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane CAS No. 66662-17-7](/img/structure/B11897981.png)
Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane is an organosilicon compound characterized by the presence of two trimethylsilyl groups and an allyl group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound’s structure can be represented as (CH₃)₃SiOCH₂CH=CHSi(CH₃)₃.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane can be synthesized through the reaction of allyltrimethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
Allyltrimethylsilane+Trimethylsilyl chloride→Trimethyl((1-(trimethylsilyl)allyl)oxy)silane
Industrial Production Methods
On an industrial scale, the production of trimethyl((1-(trimethylsilyl)allyl)oxy)silane involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a protecting group for alcohols.
Biology: The compound is utilized in the synthesis of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of silicon-containing drugs.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of trimethyl((1-(trimethylsilyl)allyl)oxy)silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating its use in various chemical reactions. The allyl group allows for further functionalization through nucleophilic substitution or addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyltrimethylsilane: Similar in structure but lacks the additional trimethylsilyl group.
Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethyl((1-(trimethylsilyl)allyl)oxy)silane.
Tris(trimethylsilyl)silane: Another organosilicon compound with multiple trimethylsilyl groups.
Uniqueness
Trimethyl((1-(trimethylsilyl)allyl)oxy)silane is unique due to its dual trimethylsilyl groups and allyl functionality, which provide both stability and reactivity. This combination makes it a versatile reagent in organic synthesis and various industrial applications.
Eigenschaften
IUPAC Name |
trimethyl(1-trimethylsilyloxyprop-2-enyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi2/c1-8-9(11(2,3)4)10-12(5,6)7/h8-9H,1H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCNTGLARMYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C=C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498790 |
Source


|
| Record name | Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66662-17-7 |
Source


|
| Record name | Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)
